methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and quinoline intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Another ester with a different aromatic substituent.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with a similar ester functional group but different core structure.
Indole derivatives: Compounds with a similar aromatic system but different functional groups and biological activities.
Uniqueness
methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of a quinoline core, a furan ring, and a trifluoromethylphenoxy substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22F3NO5 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22F3NO5/c1-13-20(23(30)31-2)22(21-17(28-13)7-4-8-18(21)29)19-10-9-16(33-19)12-32-15-6-3-5-14(11-15)24(25,26)27/h3,5-6,9-11,22,28H,4,7-8,12H2,1-2H3 |
InChI Key |
KFWGZPPBYQDVLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(O3)COC4=CC=CC(=C4)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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